1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)13-9-7(5-11-13)3-4-8(12-9)10(14)15/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGUIQHODTEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=N2)C(=O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of industrial processes.
Chemical Reactions Analysis
1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its unique structure, the compound is explored for its potential use in drug discovery and development. It may act as a lead compound for the design of new pharmaceuticals.
Industry: In materials science, the compound is used to develop new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques to understand its potential therapeutic applications.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
a. Positional Isomerism: Carboxylic Acid at Position 4 vs. 6
b. Aromatic vs. Aliphatic Substituents at Position 1
- Molecular weight increases (325.37 vs. ~203–220 for simpler analogs), which may affect bioavailability .
c. Halogenated Derivatives
- 5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011396-52-3):
Physicochemical Properties
Biological Activity
1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- CAS Number : 1251111-24-6
This compound acts primarily as an inhibitor of various kinases involved in cellular signaling pathways. Notably, it has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a critical role in immune response and cancer progression.
TBK1 Inhibition
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit significant inhibitory effects on TBK1 with an IC50 value as low as 0.2 nM. This inhibition leads to reduced activation of downstream interferon signaling pathways in immune cells such as THP-1 and RAW264.7 cells, suggesting potential applications in treating inflammatory and autoimmune diseases as well as cancers associated with aberrant TBK1 activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings regarding the SAR of related compounds:
| Compound Variant | IC50 (nM) | Target Kinase | Selectivity |
|---|---|---|---|
| Compound 15y | 0.2 | TBK1 | High |
| Compound A | 5.0 | CDK2 | Moderate |
| Compound B | 10.0 | CDK9 | Low |
These results indicate that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold can enhance potency and selectivity against targeted kinases.
Anticancer Activity
The compound has shown promising anticancer properties across various cell lines, including A172 (glioblastoma), U87MG (glioblastoma), and A375 (melanoma). Its ability to inhibit cell proliferation suggests potential for development as an anti-cancer agent .
Antimalarial Properties
Research indicates that pyrazolo[3,4-b]pyridines can also act as inhibitors of the growth of Plasmodium species, making them candidates for antimalarial drug development . The mechanism involves disrupting the metabolic pathways crucial for the survival of the parasite.
Study on TBK1 Inhibition
In a recent study published in Nature Communications, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives to evaluate their effectiveness as TBK1 inhibitors. Among these, compound 15y was highlighted for its exceptional potency and selectivity. The study demonstrated that treatment with this compound resulted in significant reductions in pro-inflammatory cytokine production in vitro .
Anticancer Efficacy Evaluation
A separate investigation assessed the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives on human tumor cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the recommended synthetic routes for 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions followed by cyclization. For example, analogous pyrazolo[3,4-b]pyridine derivatives are synthesized using ZnCl₂-catalyzed Aza-Diels-Alder reactions with aminopyrazoles and dicarboxylates . Another approach involves palladium- or copper-catalyzed coupling for introducing substituents, as seen in the synthesis of oxazolo-pyridine derivatives . Key steps include:
- Step 1 : Condensation of a pyridine derivative with a carbonyl compound.
- Step 2 : Cyclization under acidic or catalytic conditions.
- Step 3 : Functionalization (e.g., carboxylation) at the 6-position.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed values (e.g., 273–278.5°C for structurally related pyrazolo[3,4-b]pyridine-3-carboxylic acid ).
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., methyl and isopropyl protons at δ 1.3–1.5 ppm).
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₁₁H₁₃N₃O₂: 220.10).
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (similar to pyrazolo[3,4-d]pyrimidine derivatives ).
- First Aid : In case of skin contact, wash immediately with water; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for coupling steps (e.g., 10 mol% Pd(OAc)₂ increased yields by 20% in related syntheses ).
- Solvent Optimization : Use DMF or toluene for polar intermediates; switch to THF for cyclization steps .
- Temperature Control : Maintain 80–100°C during condensation to prevent side reactions .
Q. What biological targets are associated with structural analogs of this compound?
- Methodological Answer :
- Kinase Inhibition : Pyrazolo[3,4-b]pyridine derivatives show potent FGFR kinase inhibition (IC₅₀ < 50 nM) via competitive ATP-binding site interactions .
- Anticancer Activity : Analogous compounds induce autophagy and inhibit mTOR/p70S6K pathways in prostate cancer models .
- Structure-Activity Relationship (SAR) : Substituents at the 3- and 6-positions modulate selectivity (e.g., isopropyl groups enhance metabolic stability ).
Q. How can computational modeling guide the design of derivatives with improved activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in FGFR1 (PDB: 3GQI). Focus on hydrogen bonding with Asp641 and hydrophobic interactions with the hinge region .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns (e.g., RMSD < 2 Å indicates stable binding ).
- QSAR Models : Correlate logP values (<3.5) with cellular permeability using partial least squares regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
